molecular formula C8H13F2NO B3018023 (2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol CAS No. 1788873-48-2

(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol

Cat. No.: B3018023
CAS No.: 1788873-48-2
M. Wt: 177.195
InChI Key: DSFJGMRTAPNJLK-UHFFFAOYSA-N
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Description

(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol is a fluorinated organic compound with the molecular formula C8H13F2NO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol typically involves the fluorination of a suitable precursor followed by cyclization and reduction steps. One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms into the molecule. The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the molecule can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Difluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol
  • (6,6-Difluoro-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol

Uniqueness

(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol is unique due to its specific fluorination pattern and structural features, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

(6,6-difluoro-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO/c9-8(10)4-7(6-12)2-1-3-11(7)5-8/h12H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFJGMRTAPNJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CN2C1)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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